molecular formula C12H18ClNO B1318212 4-Piperidin-3-ylmethyl-phenol hydrochloride CAS No. 1170102-51-8

4-Piperidin-3-ylmethyl-phenol hydrochloride

Cat. No.: B1318212
CAS No.: 1170102-51-8
M. Wt: 227.73 g/mol
InChI Key: GSNBTANOZQDYOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-3-ylmethyl-phenol hydrochloride typically involves the reaction of 4-hydroxybenzyl chloride with 3-piperidinemethanol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide with a base like potassium carbonate or sodium hydroxide . The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Piperidin-3-ylmethyl-phenol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenolic hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

4-Piperidin-3-ylmethyl-phenol hydrochloride is widely used in scientific research, particularly in the fields of chemistry , biology , medicine , and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the study of enzyme inhibition and receptor binding . In industry, it is used in the development of pharmaceuticals and biochemical assays .

Mechanism of Action

The mechanism of action of 4-Piperidin-3-ylmethyl-phenol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 4-Piperidin-3-ylmethyl-phenol
  • 4-Hydroxybenzyl chloride
  • 3-Piperidinemethanol

Comparison: 4-Piperidin-3-ylmethyl-phenol hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it has a higher affinity for certain enzymes and receptors, making it more effective in specific biochemical applications.

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11;/h3-6,11,13-14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNBTANOZQDYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588808
Record name 4-[(Piperidin-3-yl)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170102-51-8
Record name 4-[(Piperidin-3-yl)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidin-3-ylmethyl-phenol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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